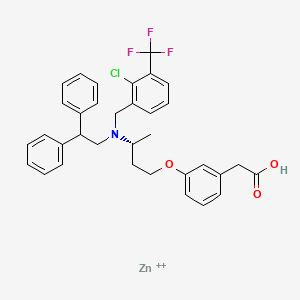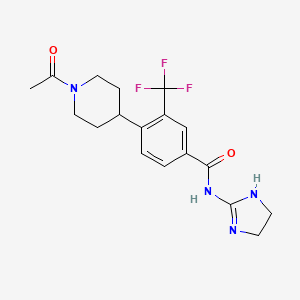
RGX-104 Zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABEQUOLIXRON ZINC is a small molecule compound with the molecular formula (C₃₄H₃₂ClF₃NO₃)₂.Zn. It is an investigational drug primarily studied for its potential therapeutic applications in oncology. The compound is known for its role as a liver X receptor (LXR) agonist, which targets apolipoprotein E (APOE) dysregulation and enhances anti-tumor immunity by inhibiting tumor angiogenesis and depleting myeloid-derived suppressor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABEQUOLIXRON ZINC involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:
Formation of the benzeneacetic acid derivative: This involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with 2,2-diphenylethylamine to form the intermediate.
Butoxy substitution: The intermediate undergoes a substitution reaction with butoxyphenylacetic acid to form the final product.
Zinc salt formation: The final step involves the reaction of the butoxy-substituted benzeneacetic acid derivative with zinc chloride to form ABEQUOLIXRON ZINC.
Industrial Production Methods
Industrial production of ABEQUOLIXRON ZINC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ABEQUOLIXRON ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ABEQUOLIXRON ZINC, each with unique pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a model for studying LXR agonists and their chemical properties.
Biology: It is used to investigate the role of APOE dysregulation in cellular processes and disease mechanisms.
Medicine: ABEQUOLIXRON ZINC is being evaluated in clinical trials for its efficacy in treating non-small cell lung cancer, small-cell lung cancer, and endometrial cancer. .
Mechanism of Action
ABEQUOLIXRON ZINC exerts its effects by activating liver X receptors (LXR), which are nuclear receptors involved in regulating lipid metabolism and inflammation. The activation of LXR by ABEQUOLIXRON ZINC leads to:
Inhibition of tumor angiogenesis: By targeting APOE dysregulation, the compound inhibits the formation of new blood vessels that supply tumors.
Depletion of myeloid-derived suppressor cells: This enhances the immune response against tumors by reducing the population of cells that suppress immune activity.
Activation of cytotoxic T lymphocytes: The compound promotes the activation of T cells that can target and destroy tumor cells.
Comparison with Similar Compounds
Similar Compounds
Ompenaclid (RGX-202): An oral small molecule inhibitor of SLC6A8 that induces apoptosis in colorectal cancer cells.
RGX-019: A monoclonal antibody-drug conjugate targeting MERTK to selectively kill cancer cells.
Uniqueness
ABEQUOLIXRON ZINC is unique due to its dual action as an LXR agonist and APOE activator. This dual mechanism allows it to target both lipid metabolism and immune regulation, making it a promising candidate for cancer therapy. Its ability to inhibit tumor angiogenesis and deplete myeloid-derived suppressor cells sets it apart from other compounds that primarily focus on a single pathway .
Properties
CAS No. |
2648455-06-3 |
|---|---|
Molecular Formula |
C34H33ClF3NO3Zn+2 |
Molecular Weight |
661.5 g/mol |
IUPAC Name |
zinc;2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid |
InChI |
InChI=1S/C34H33ClF3NO3.Zn/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);/q;+2/t24-;/m1./s1 |
InChI Key |
FZCUECBYXSAFKV-GJFSDDNBSA-N |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2] |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10860450.png)
![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)


![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)
![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)
